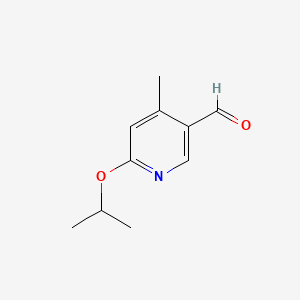
6-Isopropoxy-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-4-methylnicotinaldehyde is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 and is typically stored at temperatures between 2-8°C . The compound is known for its purity, which is approximately 97% .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO2/c1-7(2)13-10-4-8(3)9(6-12)5-11-10/h4-7H,1-3H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms. Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.22 . It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the sources I accessed.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research on related compounds demonstrates the utility of isopropoxy and methylnicotinaldehyde derivatives in facilitating complex organic transformations. For example, ruthenium-mediated isomerization and ring-closing metathesis have been employed to convert similar substrates into a variety of nitrogen- and oxygen-containing benzo-fused heterocycles, showcasing the potential of these compounds in synthesizing complex molecular architectures (Otterlo, Pathak, & Koning, 2003). Additionally, the synthesis of eupomatilone-6 and assignment of its absolute configuration highlight the role of such compounds in achieving stereoselective synthesis, a critical aspect in the development of pharmaceutical agents (Gurjar, Karumudi, & Ramana, 2005).
Material Science and Sensing Applications
In material science, derivatives of isopropoxy and methylnicotinaldehyde have been explored for their sensing properties. A study comparing the fluorescence sensing properties of two positional isomers for Al3+ and Zn2+ ions demonstrates the potential of such compounds in developing dual fluorescence chemosensors, which are crucial for detecting metal ions in various environments (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Medicinal Chemistry and Biological Applications
The relevance of these compounds extends to medicinal chemistry, where derivatives have been synthesized for microbiological evaluation. For instance, the synthesis and in vitro evaluation of novel 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidinones for their antibacterial and antifungal activities underline the importance of such chemical frameworks in discovering new therapeutic agents (Chitra, Devanathan, & Pandiarajan, 2010).
Environmental Science
Additionally, compounds with similar functional groups have been studied in environmental science contexts. For instance, the role of aldehyde chemistry in secondary organic aerosol formation from atmospheric oxidation processes highlights the environmental implications of such compounds (Chan, Chan, Surratt, Chhabra, Loza, Crounse, Yee, Flagan, Wennberg, & Seinfeld, 2010).
Safety and Hazards
The safety information for 6-Isopropoxy-4-methylnicotinaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
4-methyl-6-propan-2-yloxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10-4-8(3)9(6-12)5-11-10/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGUEPMMWPMDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745159 |
Source


|
| Record name | 4-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289173-12-1 |
Source


|
| Record name | 4-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

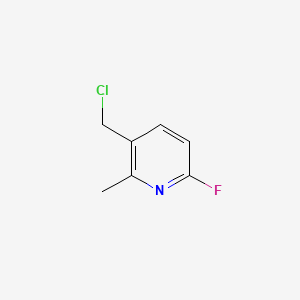

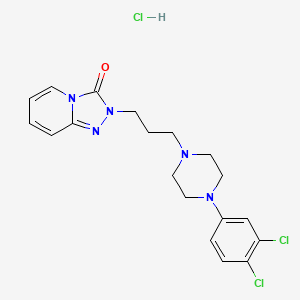
![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)


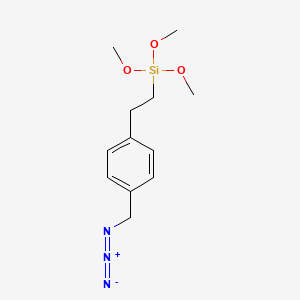

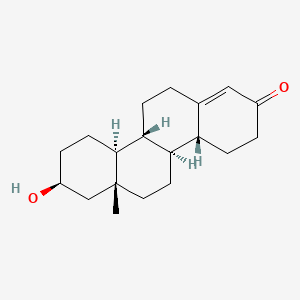

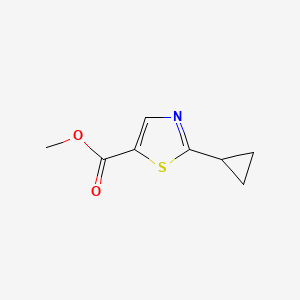

![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
